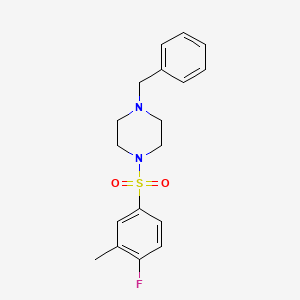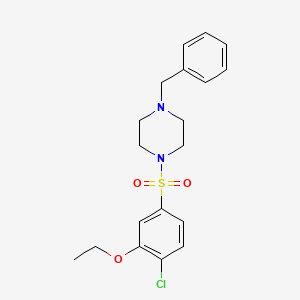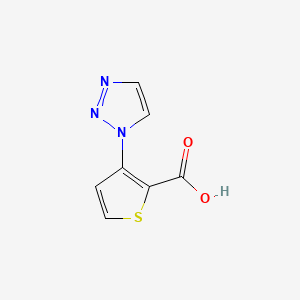
2-PCCA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-PCCA is a GPR88 agonist.
Applications De Recherche Scientifique
1. Gene Expression Analysis
2-PCCA is extensively used in gene expression analysis, particularly in real-time quantitative PCR experiments. The 2(-Delta Delta C(T)) method, a variation of 2-PCCA, is significant for analyzing relative changes in gene expression. This method is essential in understanding gene behavior under different conditions, contributing to numerous fields like genetics, molecular biology, and disease research (Livak & Schmittgen, 2001).
2. Chemical and Biomolecular Sensors
2-PCCA finds applications in the development of chemical sensors, particularly for sensing pH and ionic strength. Photonic crystal materials made of 2-PCCA are used to detect changes in environmental conditions, which is vital for chemical analysis and environmental monitoring (Lee & Asher, 2000). Additionally, 2-PCCA-based sensors are employed in detecting glucose levels in urine, offering a more accurate and cost-effective approach than traditional methods (Yan et al., 2016).
3. Computational Life Science
Robust Perron Cluster Analysis (PCCA+), derived from 2-PCCA principles, is utilized in various computational life science applications. It's particularly influential in drug design, gene expression data analysis, and clustering of HIV protease inhibitors, showcasing its versatility in computational biology and bioinformatics (Weber & Kube, 2005).
4. Photonic Crystal Sensing Materials
2-PCCA is pivotal in creating photonic crystal sensing materials for detecting substances like Pb2+. The material's ability to change hydrogel volume in response to specific stimuli is crucial for environmental monitoring and safety applications (Goponenko & Asher, 2005).
5. Propionyl-CoA Carboxylase Studies
Research on Propionyl-CoA Carboxylase (PCC), which is encoded by the PCCA gene, is another application of 2-PCCA. Understanding the structure and function of PCC is essential for comprehending and treating propionic acidemia, a metabolic disorder (Wongkittichote, Ah Mew, & Chapman, 2017).
6. High-Dimensional Image Processing
2SDR (Two-stage Dimension Reduction), associated with 2-PCCA, is instrumental in image reconstruction from high-dimensional noisy image data. This application is crucial in fields like cryogenic electron microscopy, where accurate image reconstruction is essential for structural biology and related disciplines (Chung et al., 2019).
7. Detection of Organophosphorus Compounds
2-PCCA-based materials are used to detect organophosphorus compounds like parathion in aqueous solutions. This application is significant in environmental monitoring and safety, ensuring water quality and detecting pollutants (Walker & Asher, 2005).
Propriétés
Numéro CAS |
1287205-42-8 |
|---|---|
Formule moléculaire |
C30H37N3O |
Poids moléculaire |
455.65 |
Nom IUPAC |
(1R,2R)-N-[(2S,3S)-2-Amino-3-methylpentyl]-N-(4'-propyl[1,1'-biphenyl]-4-yl)-2-(2-pyridinyl)-cyclopropanecarboxamide |
InChI |
InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26+,27+,28+/m0/s1 |
Clé InChI |
OBGKRTYDTRUMGO-RFNYNIMXSA-N |
SMILES |
O=C([C@H]1[C@H](C2=NC=CC=C2)C1)N(C[C@@H](N)[C@@H](C)CC)C3=CC=C(C4=CC=C(CCC)C=C4)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2PCCA; 2 PCCA; 2-PCCA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)



![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)



![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)